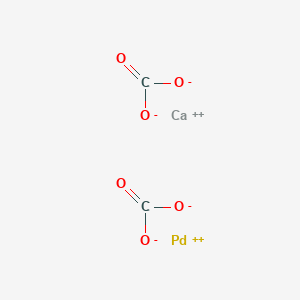

钯-碳酸钙

描述

Palladium-Calciumcarbonate , often denoted as Pd/CaCO3 , is a catalytic material that combines palladium (Pd) nanoparticles with calcium carbonate (CaCO3) as a support matrix. This composite material is widely employed in various chemical processes due to its unique properties and catalytic activity.

Synthesis Analysis

The synthesis of Pd/CaCO3 involves the preparation of Pd nanoparticles supported on the CaCO3 substrate. Typically, this can be achieved through methods such as impregnation , co-precipitation , or deposition-precipitation . The choice of synthesis route impacts the particle size, dispersion, and stability of Pd on the CaCO3 surface.

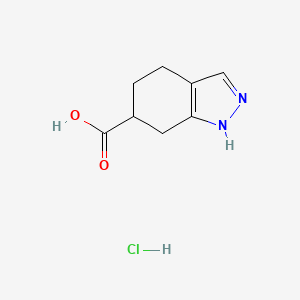

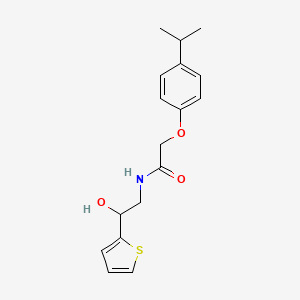

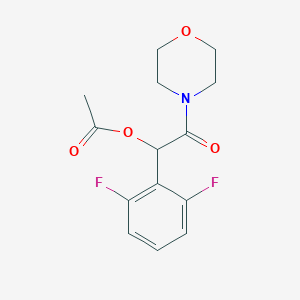

Molecular Structure Analysis

The molecular structure of Pd/CaCO3 primarily comprises Pd nanoparticles anchored onto the CaCO3 lattice. The Pd nanoparticles exhibit a high surface area, which enhances their catalytic activity. The interaction between Pd and CaCO3 influences the overall stability and reactivity of the material.

Chemical Reactions Analysis

Pd/CaCO3 serves as a versatile catalyst in various reactions, including:

- Hydrogenation : Pd/CaCO3 facilitates the reduction of unsaturated compounds (e.g., alkenes, alkynes) to their corresponding saturated forms.

- Heck Reaction : It promotes the coupling of aryl halides with alkenes to form substituted products.

- Suzuki-Miyaura Cross-Coupling : Pd/CaCO3 enables the synthesis of biaryl compounds.

- Carbon-Carbon Bond Formation : Pd/CaCO3 participates in diverse C-C bond-forming reactions.

Physical And Chemical Properties Analysis

- Surface Area : Pd/CaCO3 exhibits a high specific surface area, allowing efficient reactant adsorption.

- Pore Size Distribution : The porous structure of CaCO3 influences mass transport and accessibility of reactants.

- Zeta Potential : Surface charge affects colloidal stability and interactions with reactants.

科学研究应用

绿色催化剂开发

钯-碳酸钙在创建绿色催化剂中被广泛应用。例如,钯纳米颗粒经硼修饰并负载在碳酸钙上,在选择性加氢反应中表现出卓越性能。这些催化剂是传统Lindlar催化剂的更安全、更高效的替代品,后者含有有毒的铅(Chan et al., 2014)。

有机合成中的催化作用

钯在碳酸钙上在有机合成中起着关键作用,特别是在交叉偶联反应中。一个显著的例子是其在Suzuki交叉偶联反应中的应用,其中贝壳中的碳酸钙板上支撑的钯纳米颗粒表现出高效率(Chotnitikornkun et al., 2018)。

氢经济

在基于氢的经济体系中,钯-碳酸钙在氢净化、储存和检测等各种技术中发挥着关键作用,这归因于钯对氢气的亲和力和催化性能(Adams & Chen, 2011)。

生物矿化和仿生化学

碳酸钙在生物矿化和仿生化学中的作用得到了广泛研究。它参与创建具有显著形态和力学性能的结构,可用于各种技术应用(Meldrum, 2003)。

环境应用

微生物碳酸盐沉淀中,碳酸钙发挥着重要作用,在金属修复和碳封存等环境应用中至关重要。这一过程模仿了自然生物矿化,用于各种生物技术(Zhu & Dittrich, 2016)。

安全和危害

- Palladium Toxicity : Pd nanoparticles can pose health risks if inhaled or ingested. Proper handling and protective measures are essential.

- Calcium Carbonate Dust : CaCO3 dust may irritate the respiratory system. Adequate ventilation and personal protective equipment are crucial during handling.

未来方向

Research on Pd/CaCO3 continues to evolve:

- Nanoengineering : Tailoring Pd nanoparticle size and shape for enhanced catalytic performance.

- Support Modification : Exploring alternative support materials beyond CaCO3.

- Green Synthesis : Developing eco-friendly synthesis routes for sustainable Pd/CaCO3 production.

属性

IUPAC Name |

calcium;palladium(2+);dicarbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHAVVVUOEGIO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaO6Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium-Calciumcarbonat | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)